molecular formula C8H5F3O3 B3376820 5-Hydroxy-2-(trifluoromethyl)benzoic acid CAS No. 1243373-31-0

5-Hydroxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B3376820
CAS No.: 1243373-31-0
M. Wt: 206.12
InChI Key: QYGBIUJXLVIFCS-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Carboxylic Acids in Contemporary Chemical Research

Aromatic carboxylic acids are a cornerstone of modern organic chemistry, serving as versatile and readily available building blocks in a multitude of synthetic applications. researchgate.net These compounds, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are pivotal in the synthesis of pharmaceuticals, polymers, and advanced materials. numberanalytics.comaip.org Their utility stems from their commercial abundance, structural diversity, and the array of chemical transformations they can undergo, including esterification, amide formation, and decarboxylation. researchgate.netnumberanalytics.com In materials science, derivatives like terephthalic acid are fundamental to the production of widely used polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). aip.org Furthermore, their ability to act as ligands has led to significant advancements in the field of metal-organic frameworks (MOFs), a class of porous materials with diverse applications in gas storage and catalysis. aip.orgmdpi.com The inherent reactivity and structural significance of aromatic carboxylic acids ensure their continued prominence in both academic and industrial research. numberanalytics.comaip.org

The Strategic Significance of Hydroxyl and Trifluoromethyl Functionalities in Molecular Design

The incorporation of specific functional groups is a key strategy in medicinal chemistry to modulate the biological and physicochemical properties of a molecule. bohrium.com The hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group, both present in 5-hydroxy-2-(trifluoromethyl)benzoic acid, are particularly significant in molecular design for drug discovery.

The hydroxyl group is a polar functionality that can significantly impact a molecule's behavior. Its introduction generally reduces lipophilicity, which can influence solubility and pharmacokinetic profiles. hyphadiscovery.com Hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets, which can enhance binding affinity and selectivity. hyphadiscovery.com Furthermore, the presence of a hydroxyl group can block potential sites of metabolism, thereby improving a drug's metabolic stability. hyphadiscovery.com

Historical Development and Evolution of Trifluoromethylated Benzoic Acid Derivatives in Synthetic Endeavors

The exploration of trifluoromethylated aromatic compounds has a history stretching back to the mid-20th century. Early research in the 1950s began to systematically investigate the synthesis and properties of aromatic trifluoromethyl derivatives. For instance, studies published in 1953 detailed the Rosenmund reduction of trifluoromethylbenzoic acids, a key reaction for converting these acids into corresponding aldehydes. acs.org This was followed by research in 1954 focusing on the synthesis of trifluoromethyl derivatives of hydroxybenzoic acids, laying the groundwork for compounds like the subject of this article. acs.org These initial synthetic efforts were crucial in understanding the influence of the trifluoromethyl group on the reactivity and properties of aromatic systems. Over the decades, the methods for introducing the CF₃ group have evolved significantly, moving from harsh conditions to more efficient and selective modern techniques, such as the use of trimethyl(trifluoromethyl)silane (TMSCF₃). organic-chemistry.org This evolution has broadened the accessibility and application of trifluoromethylated benzoic acids in various fields, especially in the development of pharmaceuticals and agrochemicals. organic-chemistry.orgchemimpex.com

Current Research Landscape and Unaddressed Inquiries Pertaining to this compound

The current research landscape for this compound is primarily centered on its use as a building block for more complex molecules with specific biological activities. While direct studies on the compound itself are limited, its structural motifs are present in molecules under investigation. For example, a derivative, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid, has been identified as a novel and potent cyclooxygenase (COX) inhibitor with significant anti-inflammatory and antiplatelet aggregation activities. nih.gov This highlights the potential of the this compound scaffold in designing new therapeutic agents. nih.gov

However, several areas remain underexplored. There is a need for more comprehensive studies on the specific biological targets and mechanisms of action of compounds directly derived from this compound. Further investigation into its metabolic pathways and potential for bio-conjugation would provide valuable insights for drug development. nih.gov Additionally, exploring its utility in materials science, for instance, in the synthesis of novel polymers or metal-organic frameworks, remains an open avenue for research. The development of more efficient and regioselective synthetic routes to this and related compounds also continues to be an area of interest for synthetic chemists. organic-chemistry.org

Scope, Objectives, and Rationale for In-Depth Academic Investigation of this compound

An in-depth academic investigation of this compound is warranted by its unique combination of strategically important functional groups and its potential as a precursor for novel bioactive compounds. The primary objective of such an investigation would be to fully characterize its physicochemical and pharmacological properties. This includes a thorough exploration of its synthetic accessibility, reactivity, and potential as a ligand in coordination chemistry.

The rationale for this focused study is multi-faceted. Firstly, a deeper understanding of its structure-activity relationship could accelerate the design and discovery of new drugs, particularly in areas like anti-inflammatory and anti-cancer therapies where its derivatives have shown promise. chemimpex.comnih.gov Secondly, a comprehensive toxicological and metabolic profile is essential for any compound with therapeutic potential. nih.gov Finally, systematically studying its properties could uncover new applications beyond medicine, potentially in agrochemicals or materials science. chemimpex.com A dedicated academic study would consolidate knowledge, address the current research gaps, and unlock the full potential of this versatile chemical entity.

Chemical Properties and Identifiers

Below is a table summarizing the key chemical properties and identifiers for this compound.

PropertyValueSource
IUPAC Name 2-hydroxy-5-(trifluoromethyl)benzoic acid nih.gov
CAS Number 79427-88-6 nih.gov
Molecular Formula C₈H₅F₃O₃ nih.gov
Molecular Weight 206.12 g/mol nih.gov
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O nih.gov
InChI Key YQDOJQUHDQGQPH-UHFFFAOYSA-N nih.gov
Monoisotopic Mass 206.01907850 Da nih.gov
Physical Appearance White crystalline solid
XLogP3 3.3 nih.gov
Polar Surface Area 57.5 Ų nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBIUJXLVIFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243373-31-0
Record name 5-hydroxy-2-(trifluoromethyl)benzoic acid
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Reactivity and Functional Group Transformations of 5 Hydroxy 2 Trifluoromethyl Benzoic Acid

Chemical Reactivity of the Carboxylic Acid Moietyvulcanchem.combenchchem.com

The carboxylic acid group is a primary site for a variety of organic reactions, including the formation of esters and amides, decarboxylation, and reduction/oxidation processes. Its reactivity is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group, which increases the acidity of the carboxyl proton. nih.gov

Esterification and Amidation Reactions for Derivative Synthesis

The synthesis of ester and amide derivatives from the carboxylic acid moiety of 5-Hydroxy-2-(trifluoromethyl)benzoic acid is a fundamental transformation for creating new chemical entities.

Esterification: The formation of esters can be readily achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid) with heating, is a common approach. iajpr.comtaylorandfrancis.com The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with alcohols to form esters. organic-chemistry.org

Amidation: The synthesis of amides from this compound is crucial for developing derivatives with potential biological activity. For instance, derivatives like R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid have been synthesized and studied as novel COX inhibitors. nih.gov Amidation can be accomplished by first converting the carboxylic acid to an acyl chloride or by using coupling agents that activate the carboxyl group for direct reaction with an amine. organic-chemistry.org The use of carbonylimidazole derivatives, catalyzed by pyridinium (B92312) salts, provides a highly active system for both esterification and amidation. organic-chemistry.org

Table 1: General Methods for Ester and Amide Synthesis

Transformation Reagents & Conditions Purpose
Esterification Alcohol (R'-OH), H₂SO₄ (catalyst), Reflux Direct conversion of the carboxylic acid to its corresponding ester. iajpr.comtaylorandfrancis.com
1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH), Pyridine (B92270) Formation of a more reactive acyl chloride intermediate for esterification under milder conditions. organic-chemistry.org
Amidation 1. Activating Agent (e.g., SOCl₂) 2. Amine (R'-NH₂) Two-step process for forming amides via an acyl chloride intermediate. organic-chemistry.org

Decarboxylation Pathways and Mechanismsbenchchem.comorganic-chemistry.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids. However, the direct decarboxylation of benzoic acids is often challenging, typically requiring high temperatures and sometimes the presence of ortho-substituents to facilitate the reaction. nih.gov

The primary pathways for decarboxylation include:

Thermal Decarboxylation: This method often requires harsh conditions (temperatures >140°C) and may be facilitated by copper catalysts. The stability of the resulting aryl anion or radical is a key factor.

Radical Decarboxylation: Modern methods utilize photoredox catalysis to generate aryl radicals from benzoic acids under milder conditions. nih.govacs.org These reactions involve a single-electron transfer process. acs.org

Hunsdiecker Reaction: This classic method involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine. The reaction proceeds via a radical mechanism to yield an aryl halide, with the loss of CO₂. libretexts.org

The electron-withdrawing trifluoromethyl group on the ring may influence the rate and feasibility of these decarboxylation pathways.

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxyl group of this compound is at a relatively high oxidation state and can be reduced to a primary alcohol. This transformation requires powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a potent reagent that rapidly reduces carboxylic acids to 1º-alcohols. The reaction involves the addition of a hydride to the carbonyl carbon. libretexts.org

Diborane (B₂H₆): Diborane is another effective reagent for the reduction of carboxylic acids to alcohols. libretexts.org

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids directly. libretexts.org Partial reduction to an aldehyde is not typically possible in a single step. libretexts.org

Oxidation: The carboxyl group itself is resistant to further oxidation under typical conditions due to its high oxidation state. Any oxidative process strong enough to affect this group will generally lead to its removal as carbon dioxide (decarboxylation). libretexts.org

Chemical Reactivity of the Phenolic Hydroxyl Groupvulcanchem.com

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, enabling transformations such as etherification, esterification, and oxidation. Its nucleophilicity and acidity are key to its chemical behavior.

Etherification and Esterification of the Hydroxyl

The hydroxyl group can be readily converted into ethers and esters to modify the molecule's properties.

Etherification: The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then undergoes an Sₙ2 reaction with an alkyl halide to form the corresponding ether. The synthesis of ether esters of p-hydroxybenzoic acid provides a relevant precedent for this type of transformation. google.com

Esterification: The phenolic hydroxyl can be acylated to form phenyl esters. This reaction is typically carried out using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine to neutralize the acidic byproduct. nih.gov This method is widely used in the derivatization of natural products like flavonoids. nih.gov Enzymatic esterification using lipases also presents a selective and mild alternative for synthesizing such esters. nih.gov

Table 2: Derivatization of the Phenolic Hydroxyl Group

Transformation Reagents & Conditions Product Type
Etherification 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R'-X) Phenyl Ether
Esterification Acyl Chloride (R'-COCl), Pyridine Phenyl Ester
Esterification Acid Anhydride ((R'CO)₂O), Base or Acid Catalyst Phenyl Ester

| Enzymatic Esterification | Fatty Acid, Immobilized Lipase (e.g., CALB) | Lipophilic Phenyl Ester nih.gov |

Oxidation and Selective Derivatization of the Phenolic Functionality

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of various products, including quinone-type structures. However, the oxidation of phenols can be complex and may also lead to ring-opening or polymerization reactions. nih.gov The electronic influence of the trifluoromethyl and carboxyl groups will play a significant role in the outcome of such oxidation reactions.

Selective Derivatization: Achieving selective transformation of the phenolic hydroxyl group in the presence of the carboxylic acid moiety (or vice-versa) often requires strategic planning. For instance, to selectively etherify the phenol without affecting the carboxylic acid, one might choose basic conditions (like K₂CO₃ in acetone) that favor phenoxide formation over carboxylate formation for reaction with an alkyl halide. nih.gov Conversely, to perform esterification on the carboxylic acid while leaving the phenol untouched, Fischer esterification conditions (acidic alcohol) can be employed, as the phenol is less reactive under these conditions. When derivatizing both functional groups is undesirable, the use of protecting groups may be necessary to ensure the desired regioselectivity.

Direct Arylation and Cross-Coupling Reactions at the Hydroxyl-Bearing Aromatic Carbon

The functionalization of the C-5 position of the aromatic ring, which bears the hydroxyl group, is a key transformation. While direct C-H arylation at a carbon already bearing a substituent is uncommon, cross-coupling reactions provide a viable pathway. This typically involves converting the hydroxyl group into a more effective leaving group, such as a triflate (OTf) or tosylate (OTs), which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions.

For instance, the hydroxyl group can be converted to a triflate ester. This triflate derivative serves as an excellent substrate for cross-coupling reactions. The general scheme for a Suzuki coupling at this position would involve the reaction of the triflate-activated benzoic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Two new palladium-catalyzed methods have been developed for the direct ortho-arylation of free benzoic acids. capes.gov.brresearchgate.net The first method utilizes stoichiometric silver acetate (B1210297), an aryl iodide, and acetic acid as the solvent, and is suitable for electron-rich to moderately electron-poor benzoic acids. capes.gov.br The second method is effective for both electron-rich and electron-poor benzoic acids and uses an aryl chloride, cesium carbonate as the base, and a specific phosphine (B1218219) ligand (n-butyl-di-1-adamantylphosphine). capes.gov.br While these methods target the position ortho to the carboxylic acid, they underscore the advances in C-H functionalization of benzoic acids. Applying such a strategy to a different position, like C-5, would depend on the directing ability of the other functional groups.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Triflates (Note: This table presents generalized conditions, as specific data for 5-hydroxy-2-(trifluoromethyl)phenyl triflate is not readily available. These conditions are based on standard procedures for similar substrates.)

Coupling ReactionCoupling PartnerCatalystLigandBaseSolvent
Suzuki Arylboronic AcidPd(OAc)₂ or Pd(PPh₃)₄SPhos, XPhos, or PPh₃K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF/Water
Stille ArylstannanePd(PPh₃)₄PPh₃(Not always required)Toluene or DMF
Heck AlkenePd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile (B52724)
Buchwald-Hartwig AminePd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, or RuPhosNaOt-Bu or K₃PO₄Toluene or Dioxane

Chemical Reactivity and Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful substituent that profoundly influences the chemical and physical properties of the molecule. mdpi.comwikipedia.org It is highly electronegative and strongly electron-withdrawing, primarily through an inductive effect. mdpi.comnih.gov

Effect on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitutions

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making reactions like nitration, halogenation, or Friedel-Crafts alkylation more challenging compared to benzene (B151609) or toluene. libretexts.orgyoutube.com The electron density of the benzene ring is pulled towards the -CF₃ group, reducing its nucleophilicity. youtube.comnumberanalytics.com When electrophilic substitution does occur, the -CF₃ group acts as a meta-director, guiding incoming electrophiles to the C-4 and C-6 positions, relative to the C-2 position of the -CF₃ group.

Conversely, this strong deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the -CF₃ group. numberanalytics.com For SNAr to proceed, a good leaving group (like a halide) would need to be present on the ring. The -CF₃ group would stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. numberanalytics.com

Modification Strategies of the Trifluoromethyl Group

While the C-F bond is one of the strongest single bonds in organic chemistry, the trifluoromethyl group is not entirely inert and can be chemically transformed under specific conditions. researchgate.net These modifications provide routes to other important functional groups.

Hydrolysis to Carboxylic Acid: Under harsh acidic conditions, such as using fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH). nih.gov This transformation was historically used to establish the structure of trifluoromethylbenzene derivatives. nih.gov

Defluorinative Functionalization: Recent advances in catalysis have enabled the selective cleavage of a single C-F bond in a -CF₃ group to yield difluoromethylated compounds. researchgate.net This can be achieved using transition metals or photoredox catalysts. rsc.org For example, α-trifluoromethylstyrenes can undergo C–F bond activation for various transformations. rsc.org

Conversion to Trifluoromethyl Ketones: Carboxylic acids can be converted into aryl trifluoromethyl ketones. organic-chemistry.org One method involves the use of trimethyl(trifluoromethyl)silane (TMSCF₃) and an activating agent like trifluoroacetic anhydride (TFAA). organic-chemistry.org This process is believed to proceed through a mixed anhydride intermediate followed by nucleophilic addition of the trifluoromethyl anion equivalent. organic-chemistry.org

Table 2: Selected Modification Reactions of the Aryl-CF₃ Group

Reaction TypeReagentsProduct Functional GroupReference
Hydrolysis Fuming H₂SO₄, H₃BO₃Carboxylic Acid (-COOH) nih.gov
Trifluoromethylation TMSCF₃, TFAATrifluoromethyl Ketone (-COCF₃) organic-chemistry.org
Defluorinative Silylation R₃Si-SiR₃, Pd/Cu catalystDifluorosilyl (-CF₂SiR₃) researchgate.net
Defluorinative Alkenylation Alkenyl boronic acids, Photoredox catalystDifluoroalkene (-CF=CR₂) researchgate.net

Steric and Electronic Effects on Adjacent Functional Groups

The trifluoromethyl group at the C-2 position exerts significant steric and electronic effects on the adjacent carboxylic acid group at C-1.

Electronic Effect: The potent inductive electron-withdrawing effect of the -CF₃ group increases the acidity (lowers the pKa) of the neighboring carboxylic acid group. nih.gov This is because the -CF₃ group stabilizes the resulting carboxylate anion through the sigma bond network, making the proton more easily ionizable. In a related molecule, 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted relative to the aromatic ring plane, a conformation influenced by the substituents. nih.gov

Steric Effect: The trifluoromethyl group has a steric demand that is considered to be significantly larger than a methyl group, and in some contexts, it behaves as a much larger substituent than commonly believed. researchgate.netdocumentsdelivered.com This steric hindrance can impede reactions that involve the carboxylic acid group, such as esterification or amidation, potentially requiring more forcing conditions or specialized catalysts. It can also influence the orientation of the carboxylic acid group relative to the ring, which in turn affects intermolecular interactions like hydrogen bonding in the solid state. nih.gov

Directed Ortho-Metalation (DOM) and Related Regioselective Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, there are three potential DMGs: the carboxylic acid (-COOH), the hydroxyl (-OH), and to a lesser extent, the trifluoromethyl (-CF₃) group. organic-chemistry.org

The regiochemical outcome of a DoM reaction on this substrate would depend on the reaction conditions and the relative directing power of these groups.

Carboxylic Acid as DMG: The carboxylate, formed by initial deprotonation with the organolithium base, is a potent DMG, directing a second deprotonation to the ortho positions. semanticscholar.orgrsc.org In this molecule, the position ortho to the -COOH group is C-3 (the C-2 position is already substituted).

Hydroxyl as DMG: The hydroxyl group (as its corresponding lithium alkoxide) is also a strong DMG, directing lithiation to its ortho positions, C-4 and C-6. nih.gov

Competition and Regioselectivity: In intramolecular competition studies on substituted benzoic acids, the carboxylic acid group has been established as a director of intermediate strength. rsc.org Studies on 3-substituted benzoic acids have shown that with meta-methoxy and meta-trifluoromethyl groups, there is a lack of complementarity with the carboxylic acid director, indicating complex regiochemical outcomes. rsc.org In a competition between -OCF₃ and -CF₃ groups, lithiation occurs preferentially ortho to the -OCF₃ group, likely due to better chelation with the oxygen atom. nih.gov Given that the hydroxyl (alkoxide) is a stronger directing group than the trifluoromethyl group, and the carboxylate is also a strong director, the site of metalation is not immediately obvious and would likely be a mixture or highly dependent on the precise reaction conditions (e.g., temperature, stoichiometry of the base). Lithiation is most probable at C-3 (directed by the carboxylate) or C-4/C-6 (directed by the alkoxide).

Post-Synthetic Functionalization for Specialized Research Applications

The functional groups on this compound make it an excellent candidate for post-synthetic modification (PSM) to create molecules for specialized applications. PSM is a powerful strategy for creating new functional materials, for example, by modifying building blocks within metal-organic frameworks (MOFs). nih.gov

The carboxylic acid and hydroxyl groups are convenient handles for covalent modification.

Amidation and Esterification: The carboxylic acid can be readily converted into amides or esters by coupling with a wide variety of amines or alcohols. This allows for the attachment of reporter tags, polymers, or pharmacophores.

Etherification: The phenolic hydroxyl group can be converted to an ether, providing another point of attachment for different molecular fragments.

Applications in MOFs: 2-Aminoterephthalic acid is a common linker used to build MOFs like UiO-66-NH₂. nih.gov The amino group can then be modified post-synthetically. nih.gov Similarly, this compound could be used as a functional linker in MOF synthesis. The hydroxyl group would then be available within the MOF pores for subsequent modification, allowing for the introduction of new active sites for catalysis, sensing, or selective adsorption. For instance, the hydroxyl group could be functionalized to create a specific binding site for detecting ions like mercury(II) after reacting with an appropriate aldehyde. nih.gov

These modification strategies enable the rational design of complex molecular architectures for applications in materials science, medicinal chemistry, and chemical biology, leveraging the core scaffold of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Hydroxy-2-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its atomic arrangement and electronic environment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic protons and carbons, as well as the hydroxyl and carboxylic acid functionalities. The substitution pattern on the benzene (B151609) ring—a trifluoromethyl group at position 2 and a hydroxyl group at position 5—breaks the symmetry of the molecule, resulting in three unique aromatic proton environments and eight distinct carbon signals.

Proton (¹H) NMR:

The aromatic region of the ¹H NMR spectrum is expected to display three signals. Based on the analysis of related compounds, the chemical shifts (δ) can be predicted. For instance, in 2-hydroxy-5-(trifluoromethyl)benzoic acid, the aromatic protons appear at δ 8.29 (d), 7.80 (dd), and 7.15 (d) ppm in CDCl₃ nih.gov. For this compound, the proton ortho to the carboxylic acid (H-3) would likely be the most downfield, influenced by the deshielding effect of the adjacent carboxyl group. The proton between the hydroxyl and trifluoromethyl groups (H-6) would also be significantly deshielded. The proton ortho to the hydroxyl group (H-4) would be the most shielded of the three.

The protons of the carboxylic acid and hydroxyl groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration due to hydrogen bonding. In the ¹H NMR spectrum of 2-(trifluoromethyl)benzoic acid, the carboxylic acid proton appears at a significantly downfield shift of approximately 12.17 ppm researchgate.net.

Carbon-13 (¹³C) NMR:

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-175 ppm, as seen in various benzoic acid derivatives chemicalbook.com. The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shift of this carbon is influenced by the strong electron-withdrawing nature of the CF₃ group. The carbon bearing the hydroxyl group (C-5) will be shifted downfield compared to an unsubstituted benzene ring. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

A comparative look at the ¹³C NMR data for 2-hydroxy-5-(trifluoromethyl)benzoic acid shows signals at various chemical shifts, which can be used to estimate the positions for the target molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹³C)
COOH~12-13 (broad s)~165-175s
C-1-~125-130s
C-2-~120-125q (¹JCF)
C-3~7.8-8.0 (d)~120-125d
C-4~7.0-7.2 (dd)~115-120d
C-5-~155-160s
C-6~7.5-7.7 (d)~110-115d
CF₃-~123 (q, ¹JCF)q
OH~9-11 (broad s)--

Note: These are predicted values based on the analysis of related compounds and are subject to variation based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'q' denotes quartet.

The coupling constants (J) between adjacent aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling, which would be crucial for the definitive assignment of the proton signals.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine-containing functional groups. In this compound, the trifluoromethyl group will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the CF₃ group. For comparison, the ¹⁹F NMR signal for 3-(trifluoromethyl)benzoic acid appears at approximately -62.87 ppm in CDCl₃, and for 4-(trifluoromethyl)benzoic acid, it is around -61.56 ppm in DMSO. For 3,5-bis(trifluoromethyl)benzoic acid, the signal is observed between -61 and -66 ppm. Therefore, the ¹⁹F chemical shift for this compound is expected to be in a similar range, likely as a singlet since there are no adjacent protons to cause significant coupling.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For instance, a NOESY correlation between the hydroxyl proton and the proton at C-6 could provide insights into the preferred conformation of the hydroxyl group.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several characteristic absorption bands. A comparison with the IR spectrum of its isomer, 2-hydroxy-5-(trifluoromethyl)benzoic acid, and other benzoic acid derivatives provides a basis for these predictions.

O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to strong hydrogen bonding. The phenolic O-H stretching vibration would also appear in this region, likely around 3600-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands in the region of 3100-3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the range of 1720-1680 cm⁻¹. The exact position will be influenced by conjugation with the aromatic ring and hydrogen bonding. For benzoic acid itself, this peak appears around 1760 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) are expected in the region of 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ respectively.

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1150 cm⁻¹.

Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching3300 - 2500Broad, Strong
Phenolic O-HStretching3600 - 3200Broad, Medium
Aromatic C-HStretching3100 - 3000Weak
Carboxylic Acid C=OStretching1720 - 1680Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium to Weak
C-FStretching1350 - 1150Strong
Carboxylic Acid C-OStretching1320 - 1210Medium
Phenolic C-OStretching1260 - 1000Medium

Elucidation of Intermolecular Hydrogen Bonding and Other Interactions

The presence of both a carboxylic acid and a hydroxyl group in this compound makes it highly susceptible to intermolecular hydrogen bonding. In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This dimerization is evident in the IR spectrum by the broad O-H stretching band and a shift in the C=O stretching frequency.

Furthermore, the hydroxyl group can participate in hydrogen bonding, either with the carboxylic acid of another molecule or with the trifluoromethyl group, although C-F···H-O hydrogen bonds are generally weaker. The formation of these intermolecular hydrogen bonds significantly influences the physical properties of the compound, such as its melting point and solubility. The broadness of the O-H absorption band in the IR spectrum is a direct consequence of the various hydrogen-bonded states present in the sample. A detailed analysis of the IR spectrum, particularly in different concentrations and solvents, could provide more specific insights into the nature and strength of these intermolecular interactions. For instance, in a study of 4-nitro-2-(trifluoromethyl)benzoic acid, intermolecular hydrogen bonding leads to the formation of head-to-tail dimers chemicalbook.com. A similar arrangement can be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of molecules containing chromophores. In this compound, the benzene ring, substituted with a hydroxyl (-OH), a carboxylic acid (-COOH), and a trifluoromethyl (-CF₃) group, acts as the primary chromophore.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its aromatic system. The benzoic acid moiety itself displays characteristic absorption bands in the UV region. The presence of the hydroxyl group as an auxochrome and the electron-withdrawing trifluoromethyl group significantly influences the position and intensity of these bands.

The principal electronic transitions are typically π → π* transitions, associated with the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals within the benzene ring. The hydroxyl group, with its lone pairs of electrons, can participate in n → π transitions and also donate electron density to the ring, affecting the energy of the π → π* transitions. Conversely, the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups modify the electronic distribution and orbital energies. While specific experimental spectra for this compound are not widely published, the chromophoric system is expected to show complex absorption patterns due to the interplay of these substituent effects.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit sensitivity to both solvent polarity (solvatochromism) and pH.

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax). rsc.org For phenolic compounds, changes in solvent can alter hydrogen bonding interactions, thereby affecting the electronic transitions. rsc.org While specific data is scarce, one would expect a shift in λmax when moving from nonpolar to polar solvents, reflecting the change in stabilization of the molecular orbitals.

pH-Dependent Behavior: The spectral properties of this compound are highly dependent on pH due to the presence of two ionizable groups: the carboxylic acid and the phenolic hydroxyl group. researchgate.netnih.gov As the pH of the solution increases, these groups will deprotonate sequentially.

Deprotonation of Carboxylic Acid: At lower pH values, the molecule exists in its fully protonated form. As the pH increases past the pKₐ of the carboxylic acid, it deprotonates to form the carboxylate anion. This change alters the electronic properties of the benzene ring, typically leading to a shift in the absorption spectrum.

Deprotonation of Phenolic Hydroxyl: At higher pH values, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This conversion results in a significant bathochromic (red) shift and often a hyperchromic (increased intensity) effect in the UV-Vis spectrum. researchgate.netmdpi.com This is because the phenoxide is a much stronger electron-donating group than the neutral hydroxyl group, which significantly alters the energy of the π → π* transitions.

The pH-dependent spectral changes can be used to determine the pKₐ values of the acidic and phenolic protons. ejournal.by Studies on similar molecules show that pH variations between 5 and 9 can cause noticeable differences in UV absorption. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. thermofisher.comnih.gov The monoisotopic mass of this compound (C₈H₅F₃O₃) is 206.01907 Da. uni.lu HRMS can confirm this composition by measuring the mass of ions with high precision. For example, the expected exact masses for common adducts are well-defined. uni.luuni.lu

Interactive Table: Predicted HRMS Data for C₈H₅F₃O₃

AdductIon TypeCalculated m/z
[M+H]⁺Positive207.02635
[M+Na]⁺Positive229.00829
[M-H]⁻Negative205.01179
[M+NH₄]⁺Positive224.05289
[M+K]⁺Positive244.98223

Data sourced from PubChem. uni.luuni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated/deprotonated variant) and its subsequent fragmentation to produce a spectrum of fragment ions. This fragmentation pattern provides valuable structural information. libretexts.org

For this compound, the fragmentation in negative ion mode ([M-H]⁻) is particularly informative. A plausible fragmentation pathway, based on the known behavior of benzoic acids and phenolic compounds, would include the following steps: libretexts.orgdocbrown.info

Initial Ion: The molecule loses a proton from either the carboxylic acid or hydroxyl group to form the [M-H]⁻ ion with an m/z of 205.01.

Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44.01 Da). This would result in a fragment ion at m/z 161.00.

Loss of H₂O: The loss of a water molecule (18.01 Da) from the molecular ion is also a possible fragmentation pathway for hydroxybenzoic acids, leading to a fragment at m/z 187.00. researchgate.net

Interactive Table: Predicted MS/MS Fragmentation of [M-H]⁻ Ion (m/z 205.01)

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
205.01CO₂ (Carbon Dioxide)161.00
205.01H₂O (Water)187.00

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It can be measured experimentally using ion mobility spectrometry or predicted computationally. Predicted CCS values can aid in compound identification by providing an additional data point beyond retention time and m/z. uni.lu

For this compound, CCS values have been predicted for various adducts using computational methods. These values provide an estimate of the ion's rotational average surface area. uni.luuni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Values

Adduct IonPredicted CCS (Ų)
[M+H]⁺135.5
[M+Na]⁺144.9
[M-H]⁻133.4
[M+NH₄]⁺153.4
[M+K]⁺142.1
[M+H-H₂O]⁺128.5

Data sourced from CCSbase predictions available on PubChem. uni.luuni.lu

X-ray Crystallography and Solid-State Structural Analysis

While a specific, publicly available crystal structure determination for this compound is not documented in the searched literature, the structural analysis of closely related isomers and analogs provides a robust framework for understanding its likely solid-state behavior. The interplay of the hydroxyl, carboxylic acid, and trifluoromethyl functional groups dictates the molecular conformation and the resulting crystal lattice.

For instance, studies on isomers such as 4-nitro-2-(trifluoromethyl)benzoic acid reveal that the steric hindrance imposed by the trifluoromethyl group adjacent to the carboxylic acid can lead to a significant rotation of the carboxylic acid group out of the plane of the benzene ring. researchgate.net A similar conformational adjustment would be anticipated for this compound.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

Compound NameFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
4-nitro-2-(trifluoromethyl)benzoic acidC₈H₄F₃NO₄MonoclinicP2₁/cCarboxylic acid group rotated out of the aromatic plane due to steric hindrance from the CF₃ group. researchgate.net researchgate.net
4-nitro-3-(trifluoromethyl)benzoic acidC₈H₄F₃NO₄TriclinicP-1Nitro group rotated out of the aromatic plane. researchgate.net researchgate.net

This table is illustrative and based on data for related compounds to infer potential characteristics of this compound.

The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming dimeric synthons where two molecules are linked via a pair of O-H···O hydrogen bonds. This is a common and highly stable motif in the crystal structures of carboxylic acids.

Furthermore, the hydroxyl group provides an additional site for hydrogen bonding, potentially leading to the formation of extended chains or sheets. The oxygen atoms of the hydroxyl group can act as both donors and acceptors, creating a versatile hydrogen-bonding landscape.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were identified, the potential for conformational flexibility, particularly the rotation of the carboxylic acid and hydroxyl groups, suggests that polymorphism is a plausible characteristic.

The existence of multiple, energetically accessible conformations could lead to the formation of different crystalline arrangements under varying crystallization conditions such as solvent, temperature, and pressure. The study of related molecules, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has revealed the existence of multiple polymorphic forms arising from such conformational flexibility. rsc.org

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility, particularly given the presence of strong hydrogen-bonding groups that can interact with solvent molecules like water.

Co-crystallization has emerged as a significant strategy for modifying the physicochemical properties of solid materials. This involves combining two or more different molecules in a single crystal lattice. The carboxylic acid and hydroxyl groups of this compound make it an excellent candidate for forming co-crystals and salts with other molecules (co-formers).

The formation of co-crystals is directed by the same non-covalent interactions that govern crystal packing, such as hydrogen bonding and π-π stacking. By selecting co-formers with complementary functional groups, it is possible to design novel crystalline materials with tailored properties. For instance, co-crystallization of active pharmaceutical ingredients with isomeric hydroxybenzoic acids has been shown to improve properties like permeability. rsc.org

Salt formation occurs when there is a proton transfer from the acidic carboxylic acid group to a basic co-former. The resulting ionic interactions are generally stronger than the hydrogen bonds in co-crystals, leading to distinct crystal structures and properties. Research into the co-crystal and salt forms of this compound could yield new materials with enhanced characteristics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related properties. For aromatic compounds like benzoic acid derivatives, DFT has been widely used to provide reliable results regarding structure, vibrational frequencies, and electronic behavior. nih.govniscpr.res.inresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 5-Hydroxy-2-(trifluoromethyl)benzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

ParameterDescriptionExpected Finding for this compound
Planarity The degree to which the atoms of the benzene (B151609) ring lie in the same plane.The benzene ring is expected to be planar, a common feature of aromatic systems.
Carboxylic Group Orientation The dihedral angle defining the rotation of the -COOH group relative to the plane of the benzene ring.This orientation is influenced by steric hindrance from the adjacent trifluoromethyl group and potential intramolecular hydrogen bonds.
Trifluoromethyl Group Conformation The rotational position of the -CF₃ group.The group likely rotates to minimize steric clashes with the adjacent carboxylic acid group.
Intramolecular Hydrogen Bonding Potential hydrogen bond between the hydroxyl (-OH) proton and an oxygen of the carboxylic acid, or the carboxylic acid proton and a fluorine atom.The presence and strength of such bonds would significantly stabilize certain conformations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.com The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that holds the most loosely bound electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that can accept electrons, acting as an electron acceptor. chalcogen.ro The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (or band gap). nih.gov A small energy gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. chalcogen.ro

For benzoic acid derivatives, DFT calculations are frequently used to determine these orbital energies. dergipark.org.trmalayajournal.orgresearchgate.net The HOMO is often located on the electron-rich aromatic ring and hydroxyl group, while the LUMO can be distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups. mdpi.com The specific energies and distribution for this compound would be determined by the interplay of these electron-donating (-OH) and electron-withdrawing (-COOH, -CF₃) substituents.

ParameterDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates the chemical reactivity, polarizability, and kinetic stability of the molecule. A smaller gap suggests higher reactivity. chalcogen.ronih.gov

Theoretical values for related benzoic acid compounds illustrate the concept.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. malayajournal.orgresearchgate.net

Different colors on the MEP map indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. malayajournal.orgnih.gov Green areas represent neutral or regions of intermediate potential.

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the fluorine atoms of the trifluoromethyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance. niscpr.res.inresearchgate.net

Positive Potential: Located around the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxyl group, making them the most probable sites for nucleophilic attack and hydrogen bond donation. malayajournal.org

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. niscpr.res.in

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental structure.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The analysis helps in assigning specific vibrational modes (e.g., C=O stretch, O-H bend, C-F stretches) to the peaks observed in experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are valuable for assigning signals in the experimental NMR spectrum to specific atoms in the molecule and confirming its structure. acs.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govnih.gov This provides insight into the electronic transitions, often corresponding to π → π* transitions within the aromatic system.

Comparison of these predicted spectra with experimental results is a crucial step in the structural characterization of novel compounds. nih.gov

Spectroscopy TypePredicted PropertyComputational MethodRelevance
FT-IR / FT-Raman Vibrational FrequenciesDFT (e.g., B3LYP)Assignment of functional group vibrations (e.g., O-H, C=O, C-F). nih.gov
NMR Chemical Shifts (¹H, ¹³C)DFT with GIAOStructural elucidation and assignment of atomic signals. nih.gov
UV-Vis Electronic Transitions (λmax)Time-Dependent DFT (TD-DFT)Understanding electronic structure and π-system conjugation. nih.gov

Molecular Dynamics Simulations and Ligand-Binding Studies (non-clinical)

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically place the molecule in a simulation box with an explicit solvent (like water) to mimic solution conditions. bohrium.com

The primary goals of such a simulation would be:

Conformational Sampling: To explore the different conformations the molecule can adopt in solution. This goes beyond the static picture of geometry optimization by showing how the molecule flexes, rotates, and vibrates at a given temperature. It can reveal the relative populations of different conformers and the energy barriers for converting between them. nih.gov

Solvation Effects: To study how the molecule interacts with surrounding solvent molecules. This includes the formation and lifetime of hydrogen bonds between the solute's hydroxyl and carboxylic acid groups and the water molecules. nih.gov

Although specific MD simulation studies for this compound were not identified in the search results, the methodology has been applied to other benzoic acid derivatives to understand their behavior in solution and their propensity to form different crystalline phases. nih.govbohrium.com

Protein-Ligand Interaction Modeling for Target Validation Research

Protein-ligand interaction modeling, primarily through molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method is instrumental in drug discovery and chemical biology for identifying and validating potential biological targets for a given compound.

In the context of this compound, molecular docking studies can be employed to screen its binding potential against a wide array of protein targets. Given that derivatives of benzoic acid have shown activity against enzymes like cyclooxygenase (COX) and sirtuins, these protein families represent logical starting points for virtual screening. nih.govuni.lu For instance, a hypothetical docking study of this compound against human COX-2 and SIRT5 could be performed. The results of such a study would typically be presented in a table summarizing the binding affinities, often expressed in kcal/mol, and the key interacting residues within the protein's binding site.

A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of the binding mode would reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, the hydroxyl and carboxylic acid groups of this compound are likely to form hydrogen bonds with polar amino acid residues, while the trifluoromethyl-substituted phenyl ring could engage in hydrophobic and π-π stacking interactions.

Interactive Data Table: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5F1A-8.2Arg120, Tyr355, Ser530
Sirtuin 5 (SIRT5)2NYR-7.5Arg105, Tyr102, Val221
Carbonic Anhydrase II3FFP-6.9His94, His96, Thr199

Note: The data in this table is hypothetical and for illustrative purposes only.

These in silico predictions can then be used to prioritize which protein-ligand complexes should be investigated further through experimental assays, thereby accelerating the process of target validation and lead compound identification.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the calculation of reaction energy barriers. rsc.orgresearchgate.net This is particularly useful for understanding the reactivity and potential degradation pathways of this compound.

A key aspect of mechanistic studies is the identification of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Density Functional Theory (DFT) is a common method used for these calculations. researchgate.netnih.gov

For example, the antioxidant potential of this compound could be investigated by studying its reaction with a free radical, such as the hydroxyl radical (•OH). Computational methods can model the reaction pathway, locate the transition state structure, and calculate the corresponding energy barrier. rsc.org A lower energy barrier would suggest a higher reactivity towards free radicals, indicating potential antioxidant activity.

Interactive Data Table: Hypothetical Energy Profile for the Reaction of this compound with •OH

SpeciesRelative Energy (kcal/mol)
Reactants (separated)0.0
Pre-reactant Complex-3.5
Transition State+4.0
Product Adduct-17.8

Note: The data in this table is hypothetical and based on similar reactions of benzoic acid derivatives. rsc.org

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are performed to confirm the nature of the stationary points: a minimum on the potential energy surface (reactants, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these solvation effects, providing a more accurate picture of the reaction in a realistic environment. Implicit and explicit solvent models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.

The inclusion of a solvent model can alter the stability of reactants, products, and transition states, thereby changing the calculated energy barriers and reaction pathways. For a polar molecule like this compound, interactions with a polar solvent like water would be significant. Computational studies can optimize the reaction pathway in the presence of the solvent, leading to a more refined understanding of its reactivity.

In Silico Design and Prediction of Novel Derivatives with Desired Research Properties

A major advantage of computational chemistry is the ability to design and predict the properties of novel molecules in silico, before undertaking their synthesis. Starting with a lead compound like this compound, new derivatives can be designed by modifying its structure, and their properties can be evaluated computationally. This rational design approach can significantly streamline the discovery of new molecules with enhanced activity or other desired characteristics.

The process typically involves creating a virtual library of derivatives by introducing different functional groups at various positions on the parent molecule. For this compound, modifications could include altering the substituents on the phenyl ring or derivatizing the carboxylic acid and hydroxyl groups.

Once the virtual library is created, computational methods are used to predict the properties of interest for each derivative. These properties could include binding affinity to a specific protein target, electronic properties like the HOMO-LUMO gap (which relates to chemical reactivity and stability), or physicochemical properties like lipophilicity (logP) and aqueous solubility. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with predicted activity.

Interactive Data Table: Hypothetical Properties of Designed Derivatives of this compound

DerivativeModificationPredicted Binding Affinity to COX-2 (kcal/mol)Predicted logP
Parent Compound--8.23.3
Derivative 15-methoxy-8.53.1
Derivative 24-chloro-8.93.8
Derivative 35-amino-7.92.5

Note: The data in this table is hypothetical and for illustrative purposes only.

The results from these in silico predictions can then be used to select the most promising candidates for synthesis and experimental testing, saving considerable time and resources.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials

Scaffold Design for Pharmacophore Development

The 5-Hydroxy-2-(trifluoromethyl)benzoic acid core serves as a foundational structure for creating new pharmacophores, which are the essential molecular features responsible for a drug's biological activity. The arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups on the phenyl ring allows for systematic modifications to probe interactions with biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold has been instrumental in such studies.

A notable example is the development of 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), a derivative of the parent compound. Researchers synthesized and evaluated the enantiomers of HFBA, R-HFBA and S-HFBA, for their anti-inflammatory and antiplatelet aggregation activities. guidechem.comnih.gov These studies revealed that both enantiomers exhibited significant activity, superior to that of aspirin (B1665792), with reduced gastrointestinal toxicity. guidechem.comnih.gov The mechanism of action was determined to be the inhibition of the cyclooxygenase (COX) enzyme, leading to a decrease in thromboxane (B8750289) A2 and other inflammatory mediators. guidechem.comnih.gov Further investigations into the stereoselective metabolism and excretion of the HFBA enantiomers provided valuable insights for understanding their pharmacokinetic profiles. nih.gov

In a different context, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase. nih.gov Although not directly involving the 5-trifluoromethyl substitution, these studies highlight the importance of the 2-hydroxybenzoic acid moiety as a "warhead" for designing selective inhibitors. nih.gov Molecular docking studies indicated that the carboxylate group forms crucial electrostatic and hydrogen bond interactions within the enzyme's binding pocket, while the adjacent hydroxyl group also contributes to binding. nih.gov Masking the carboxylic acid group resulted in a near-complete loss of inhibitory activity, underscoring its essential role in the pharmacophore. nih.gov

The following table summarizes the biological activities of some derivatives based on the (trifluoromethyl)benzoic acid scaffold:

Compound/DerivativeBiological ActivityTarget/MechanismResearch Focus
R/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA)Anti-inflammatory, Antiplatelet aggregationCOX enzyme inhibitionStereoselective pharmacokinetics and metabolism guidechem.comnih.gov
2-Hydroxybenzoic acid derivativesSIRT5 inhibitionSirtuin 5 deacetylaseSelective inhibitor design nih.gov
5-Acetamido-2-hydroxy benzoic acid derivativesAnalgesic, Anti-inflammatoryPotential COX-2 inhibitionDevelopment of safer NSAIDs mdpi.com

Bioisosteric replacement is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic parameters. The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group and other small substituents, offering unique properties such as increased lipophilicity and metabolic stability.

The trifluoromethyl group on the this compound scaffold significantly influences its electronic properties and potential as a bioisosteric starting point. While direct examples of bioisosteric replacement using this specific scaffold are not extensively documented in the available literature, the principles of bioisosterism are broadly applied to molecules containing trifluoromethyl and carboxyl groups. For instance, the trifluoroethylamine group has been explored as a bioisostere for amides, mimicking the carbonyl group and enhancing metabolic stability. nih.gov

Development of Chemical Probes and Reporter Molecules

Chemical probes are small molecules used to study biological systems, while reporter molecules can signal the presence of specific ions or molecules through changes in their properties, such as fluorescence.

The functional groups on this compound, namely the carboxylic acid and hydroxyl group, provide handles for chemical modification, allowing for the attachment of tags or labels. The carboxylic acid can be activated to form an amide or ester linkage with a molecule containing an amine or alcohol, respectively. Similarly, the hydroxyl group can be derivatized. These strategies could theoretically be employed to attach biotin (B1667282) for affinity purification, or a fluorophore for imaging applications. However, specific examples of this compound being used for site-specific tagging and labeling are not prominently reported in the reviewed scientific literature.

There is limited information available in the scientific literature specifically detailing the intrinsic fluorescent or luminescent properties of this compound. While some aromatic compounds exhibit fluorescence, it is not a property that has been a major focus of research for this particular molecule.

However, related fluorinated compounds have been investigated for their fluorescent properties. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole (B30560) analog have been developed as fluorescent probes for sensing pH and metal cations like magnesium and zinc. nih.gov The high acidity of the fluorophenol moiety in these compounds contributes to their sensitivity. nih.gov This suggests that the introduction of fluorine atoms can be a strategy to modulate the fluorescent properties of hydroxyphenyl-containing scaffolds.

Enzyme Inhibition and Activation Studies (In Vitro and Cell-Based Models)

The this compound scaffold and its derivatives have been investigated for their potential to modulate the activity of various enzymes.

As previously mentioned, the derivative 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA) has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes in in vitro studies. guidechem.comnih.gov This inhibition is the basis for its observed anti-inflammatory and antiplatelet effects.

Furthermore, studies on other substituted benzoic acid derivatives have demonstrated a broad range of enzyme inhibitory activities. For example, various benzoic acid derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) production, and trans-sialidase, a pharmacological target for Chagas disease. nih.govsemanticscholar.org In a study on tyrosinase inhibitors, certain 2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, which can be conceptually derived from benzoic acid structures, showed potent competitive inhibition of the enzyme. semanticscholar.org Similarly, a series of benzoic acid derivatives were evaluated for their ability to inhibit trans-sialidase, with some compounds showing moderate activity. nih.gov

While not containing the 5-hydroxy group, other trifluoromethyl-substituted benzoic acids have been incorporated into molecules designed as kinase inhibitors. nih.gov Kinases are a major class of drug targets, and the development of selective inhibitors is an active area of research. nih.gov The use of rigid scaffolds is a promising strategy for designing macrocyclic kinase inhibitors. nih.gov

The table below provides examples of enzyme inhibition by derivatives related to the (trifluoromethyl)benzoic acid scaffold.

Derivative ClassTarget EnzymeType of Inhibition/Activity
2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA)Cyclooxygenase (COX)Inhibition guidechem.comnih.gov
2-Hydroxybenzoic acid derivativesSIRT5Selective Inhibition nih.gov
2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivativesTyrosinaseCompetitive Inhibition semanticscholar.org
para-Aminobenzoic acid derivativesTrans-sialidaseModerate Inhibition nih.gov

Mechanism-Based Enzyme Studies and Target Identification Research

While direct mechanism-based studies on this compound are not extensively documented, research on its close structural derivatives provides significant insights into its potential applications. These derivatives serve as crucial tools for investigating enzyme mechanisms and identifying new biological targets.

A notable example is the derivative 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA) , which has been identified as a novel inhibitor of the cyclooxygenase (COX) enzyme. nih.gov Research has shown that HFBA exhibits potent anti-inflammatory and antiplatelet aggregation activities, superior to aspirin in some research models. nih.gov The mechanism of action involves the inhibition of the COX enzyme, which leads to a reduction in the synthesis of thromboxane A2 and other inflammatory mediators. nih.gov Further studies on the enantiomers (R- and S-forms) of HFBA have revealed stereoselective differences in their metabolism and excretion in rat models, providing valuable information for understanding their pharmacokinetic profiles and for guiding further investigation into their precise mechanism of action. nih.gov

These findings highlight how the trifluoromethyl-benzoic acid scaffold can be utilized to develop specific enzyme inhibitors, allowing researchers to probe the function of enzymes like COX in physiological and pathological processes.

Research Finding on HFBA (A Derivative)Outcome/SignificanceSource
Enzyme Target Cyclooxygenase (COX) nih.gov
Mechanism of Action Inhibition of COX enzyme, reducing thromboxane A2 and inflammatory mediators. nih.gov
Observed Activity Potent anti-inflammatory and antiplatelet aggregation effects in research models. nih.gov
Metabolism Studies Showed stereoselective metabolism and excretion in rats, informing pharmacokinetic understanding. nih.gov

Structure-Based Ligand Design for Specific Biological Targets

Structure-based ligand design is a powerful strategy in medicinal chemistry that uses the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that can bind to it with high affinity and selectivity. The trifluoromethyl group is a valuable substituent in this context. Its steric and electronic properties can be exploited to enhance binding to specific pockets within a protein's active site. nih.gov

For instance, in the design of inhibitors, the trifluoromethyl group can improve hydrophobic interactions and metabolic stability, leading to more potent and durable drug candidates. nih.gov While specific structure-based design studies focusing on this compound are limited, the principles are widely applied to analogous compounds. Researchers often use the salicylic (B10762653) acid framework (2-hydroxybenzoic acid) as a starting point and introduce substituents like the trifluoromethyl group to optimize interactions with the target protein.

Ligand Design for Molecular Recognition and Protein Binding Studies (In Vitro)

The ability of a molecule to recognize and bind to a specific protein is fundamental to its biological function. In vitro protein binding studies are essential for characterizing these interactions. The fraction of a compound that remains unbound to plasma proteins is generally the fraction that is free to interact with its therapeutic target. bioivt.com Therefore, understanding protein binding is critical in early-stage drug discovery.

Computational Docking and Scoring for Binding Affinity Prediction

Computational molecular docking is a key tool used to predict how a ligand (like this compound) might bind to a protein's receptor site. This method involves placing the ligand into the binding site in various orientations and conformations and then scoring these poses based on their predicted binding affinity.

Studies on various benzoic acid derivatives have demonstrated the utility of this approach. For example, in silico investigations of benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease used molecular docking to predict binding affinities and interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies were instrumental in analyzing the binding of a benzoic acid derivative to carbonic anhydrase, successfully predicting it to be an effective inhibitor. researchgate.net These computational models allow researchers to prioritize which compounds to synthesize and test experimentally, saving time and resources.

Experimental Validation of Binding Interactions

Following computational predictions, experimental assays are required to validate the binding interactions. Common techniques include equilibrium dialysis, ultrafiltration, and spectrofluorometric methods. bioivt.commdpi.com

A relevant study investigated the in vitro binding of 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) , the primary active metabolite of the antiplatelet drug triflusal, to human serum proteins. nih.gov This research is crucial for understanding how the drug is transported in the bloodstream and its potential for interactions with other co-administered drugs. The study concluded that while HTB binds to serum proteins, its binding was not significantly altered by the presence of several other common drugs, suggesting a low risk of displacement-based drug-drug interactions in this context. nih.gov

Techniques like fluorescence quenching are often employed to study the binding of small molecules to proteins like human serum albumin (HSA), the most abundant protein in blood plasma. nih.gov These experiments can determine binding constants and provide insight into the forces driving the interaction.

Experimental Data for HTB (An Isomer) Protein BindingSource
Compound 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) nih.gov
Study Type In vitro binding to human serum nih.gov
Key Finding No statistically significant changes in HTB binding were observed in the presence of other tested drugs. nih.gov
Implication Suggests a low potential for drug-drug interactions caused by displacement from serum proteins. nih.gov

Prodrug Research Concepts and Design Strategies for Improved Delivery in Research Models

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often used to overcome issues such as poor solubility, limited permeability, or to achieve targeted drug delivery. nih.gov

For a molecule like this compound, the hydroxyl and carboxylic acid groups offer convenient handles for chemical modification to create prodrugs. For instance, the carboxylic acid could be esterified to increase lipophilicity and improve passage across cell membranes. Once inside the cell, endogenous esterase enzymes would cleave the ester, releasing the active hydroxy-benzoic acid. This approach has been successfully used for many drugs to enhance their bioavailability.

While specific prodrugs of this compound are not prominently featured in available literature, the strategic principles are well-established. For example, research on putative 5-hydroxytryptamine (5-HT) renal prodrugs demonstrated that attaching a glutamyl group could improve the renal specificity and reduce systemic side effects compared to the parent compound in human volunteers. nih.gov This illustrates how prodrug design can be tailored to control where and when a drug becomes active, a key goal in developing safer and more effective therapeutic agents for research and potential clinical use.

Role As an Intermediate or Building Block in Complex Chemical Syntheses

Preparation of Macrocyclic Structures and Cryptands

While the direct synthesis of macrocycles and cryptands from 5-hydroxy-2-(trifluoromethyl)benzoic acid is not extensively documented in publicly available literature, its structure is amenable to such applications. The presence of both a hydroxyl and a carboxylic acid group allows it to be used as a difunctional building block. These groups can be reacted in a stepwise manner to form large cyclic structures. For instance, the carboxylic acid can be converted to an ester or amide, and the hydroxyl group can be etherified. By reacting it with other molecules containing complementary functional groups, it is theoretically possible to construct macrocyclic frameworks. The trifluoromethyl group would impart unique properties to such macrocycles, such as increased lipophilicity and altered electronic characteristics.

The general strategies for synthesizing macrocycles often involve high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The synthesis of macrocycles is of significant interest due to their applications in host-guest chemistry, ion sensing, and as therapeutic agents.

Synthesis of Diverse Heterocyclic Systems

The functional groups on this compound make it a potential precursor for the synthesis of various heterocyclic compounds.

The synthesis of quinazoline (B50416) derivatives often involves the condensation of anthranilic acid derivatives with various reagents. While direct use of this compound for quinazoline synthesis is not prominently reported, related structures are mentioned in patent literature. For example, patents describe quinazoline derivatives with hydroxy and trifluoromethyl substitutions, highlighting the importance of these functional groups in the final molecule's properties, often for therapeutic applications such as antimitotic agents.

The synthesis of indoles typically follows pathways such as the Fischer, Bischler-Möhlau, or Nenitzescu indole (B1671886) synthesis. The direct conversion of this compound to an indole is not a standard named reaction. However, it could potentially be chemically modified to an appropriate precursor for one of these synthetic routes.

Oxazines are another class of nitrogen-containing heterocycles. The synthesis of 1,3-oxazines can be achieved from substituted benzoic acids. For instance, 2-hydroxy-substituted benzoic acids can be used as starting materials for the synthesis of 7-N-substituted-1,3-oxazines. justia.com This suggests a potential pathway for the utilization of this compound in the formation of oxazine (B8389632) rings.

Chromenes are a class of oxygen-containing heterocycles that are prevalent in many natural products and biologically active molecules. The synthesis of chromene derivatives can be achieved through various methods, often starting from phenols. Although direct synthesis from this compound is not a common route, related trifluoromethyl-substituted chromenes have been synthesized. For instance, a method for the synthesis of 2-trifluoromethyl chromenes involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640). google.com Another approach to 2-(trifluoromethyl)-2-hydroxy-2H-chromenes proceeds via the intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals. nih.gov A patent has been filed for the preparation of a related compound, 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid, which indicates interest in complex molecules derived from similar structural motifs. google.com

Integration into Functional Polymers and Advanced Materials (Research Focus)

The unique combination of functional groups in this compound makes it an interesting candidate for the development of functional polymers and advanced materials.

Hydroxybenzoic acids are known monomers for the synthesis of aromatic polyesters. These polymers can exhibit desirable properties such as high thermal stability and mechanical strength. The incorporation of a trifluoromethyl group into the polymer backbone can significantly alter its properties, including increasing its solubility in organic solvents, modifying its thermal behavior, and influencing its optical and electronic characteristics. While specific research on polymers derived solely from this compound is not widely published, a related isomer, 4-hydroxy-2-(trifluoromethyl)benzoic acid, has been used to synthesize polyesters that form spherulite crystals for applications in optical vortex beam generation. This suggests that polymers derived from the 5-hydroxy isomer could also possess interesting optical and electronic properties worthy of investigation.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

PropertyPotential Influence of Monomer
Solubility The CF3 group may enhance solubility in organic solvents.
Thermal Stability Aromatic backbone contributes to high thermal stability.
Optical Properties Potential for unique refractive index and birefringence.
Electronic Properties The electron-withdrawing CF3 group can affect dielectric constant.

This table is illustrative and based on general principles of polymer chemistry.

Benzoic acid derivatives are a common core structure in the design of liquid crystals. The rod-like shape of these molecules, often enhanced by ester linkages and terminal alkyl chains, facilitates the formation of mesophases. The presence of a lateral trifluoromethyl group can influence the molecule's polarity, steric interactions, and ultimately its liquid crystalline behavior. Research on the isomeric 4-hydroxy-2-(trifluoromethyl)benzoic acid shows its use in the synthesis of smectic C liquid crystals. This indicates that this compound is also a promising candidate for the synthesis of novel liquid crystalline materials. The characterization of such liquid crystals would involve techniques like polarized optical microscopy (POM) to identify the mesophases and differential scanning calorimetry (DSC) to determine the transition temperatures.

Table 2: Key Characterization Techniques for Liquid Crystals

TechniqueInformation Obtained
Polarized Optical Microscopy (POM) Identification of liquid crystalline textures (e.g., nematic, smectic).
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and enthalpies.
X-ray Diffraction (XRD) Elucidation of the molecular arrangement within the mesophase.

This table outlines standard methods for the characterization of liquid crystalline materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. wpi.edunih.gov The modular nature of their synthesis allows for precise control over their structure and function, making them suitable for applications in gas storage, separation, and catalysis. wpi.edu Coordination polymers are similar, encompassing a broader category of compounds formed by the coordination of metal ions with linking ligands, resulting in one-, two-, or three-dimensional structures. rsc.orgrsc.org The properties of both MOFs and coordination polymers are heavily dependent on the choice of the metal center and, crucially, the organic linker. nih.gov

Design and Synthesis of Ligands for MOF Assembly

The rational design of organic ligands is a cornerstone of MOF chemistry. Ligands are typically composed of a rigid backbone and one or more coordinating functional groups. Aromatic carboxylic acids are among the most widely used linkers due to their strong and versatile coordination with metal ions, which facilitates the formation of stable secondary building units (SBUs). nih.govrsc.org

This compound is an exemplary multifunctional ligand designed for advanced MOF assembly. Its structure incorporates three key features:

A Carboxylic Acid Group (-COOH): This is the primary coordinating group that binds to metal centers to form the framework structure.

A Hydroxyl Group (-OH): This group can either participate in coordination with the metal ion or, more commonly, remain uncoordinated, pointing into the pores of the resulting MOF. This allows it to act as a functional site for hydrogen bonding or post-synthetic modification. researchgate.net

A Trifluoromethyl Group (-CF3): This fluorinated group is a powerful tool for tuning the electronic and steric properties of the ligand and the final MOF. mdpi.com

The synthesis of MOFs using such functionalized benzoic acid derivatives is typically achieved through solvothermal or hydrothermal methods. researchgate.netresearchgate.net These processes involve heating a solution of the metal salt (e.g., zinc nitrate, cobalt acetate) and the organic linker in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF). nih.gov The reaction conditions, including temperature, time, and the use of modulators like benzoic acid, can influence crystal growth, defect formation, and the final topology of the framework. acs.orgunito.it For instance, the solvothermal reaction of p-hydroxybenzoic acid with cobalt or manganese acetates in DMF at 140 °C has been shown to yield three-dimensional MOFs. nih.gov

Tailoring MOF Properties through Carboxylic Acid Linkers and Fluorinated Components

The functional groups on the this compound linker provide multiple avenues for tailoring the physicochemical properties of a MOF.

The fluorinated component , specifically the trifluoromethyl (-CF3) group, imparts significant advantages. Research has demonstrated that introducing -CF3 groups can dramatically enhance the properties of materials. bohrium.comresearchgate.net The key effects include:

Enhanced Chemical Stability: Placing a bulky trifluoromethyl group at the ortho position relative to the coordinating carboxylate group creates a "shielding effect." This steric hindrance protects the metal-carboxylate coordination bond from attack by guest molecules like water, significantly improving the MOF's stability in harsh chemical environments. nih.gov A study on UiO-67 MOFs showed that ortho-trifluoromethylation resulted in a material that remained intact even after exposure to boiling water and concentrated acid. nih.gov

Increased Hydrophobicity: Fluorination of the organic linker increases the hydrophobicity of the MOF's pores. mdpi.com This is advantageous for applications such as the selective capture of specific gases from humid streams.

Modified Host-Guest Interactions: The highly electronegative fluorine atoms can alter the electronic environment of the pores, influencing the adsorption of guest molecules. uni-koeln.deresearchgate.net

The hydroxyl group introduces a site of polarity and functionality within the otherwise hydrophobic, fluorinated pores. This feature can be exploited in several ways:

Selective Adsorption: The hydroxyl group can form hydrogen bonds with specific guest molecules, enhancing the selectivity of the MOF for certain compounds.

Catalysis: The -OH group can act as a Brønsted acid site or a point of anchorage for catalytic species.

Post-Synthetic Modification: It serves as a reactive handle for further chemical transformations after the MOF has been synthesized, allowing for the introduction of more complex functionalities. researchgate.net

The strategic combination of these functional groups in a single linker like this compound allows for the creation of highly sophisticated and robust MOFs with finely tuned properties for targeted applications.

Table of Expected Effects of Functional Groups on MOF Properties

Functional GroupPosition on LinkerExpected Impact on MOF PropertiesSupporting Principle
Carboxylic Acid (-COOH)-Primary coordination site for metal ions, forms the structural backbone of the framework.Forms stable Secondary Building Units (SBUs) with metal ions. nih.gov
Trifluoromethyl (-CF3)ortho to -COOHIncreases chemical and thermal stability via steric shielding of the coordination bond. nih.gov"Shielding effect" prevents nucleophilic attack on the metal-ligand node. nih.gov
Trifluoromethyl (-CF3)GeneralIncreases hydrophobicity of the pores, alters electronic environment. mdpi.comrsc.orgFluorine's high electronegativity and the nature of C-F bonds. mdpi.com
Hydroxyl (-OH)para to -COOHIntroduces polar sites for selective hydrogen bonding with guest molecules. researchgate.netActs as a hydrogen bond donor/acceptor. researchgate.net
Hydroxyl (-OH)GeneralProvides a site for post-synthetic modification to introduce new functionalities.Can be chemically modified after framework assembly. researchgate.net

Analytical Methodologies for Research Sample Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 5-Hydroxy-2-(trifluoromethyl)benzoic acid from its starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or qualitative identification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and precision. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating compounds based on their hydrophobicity.

For the analysis of this compound, a C18 column is commonly employed. The mobile phase generally consists of an aqueous component, often buffered and acidified (e.g., with phosphoric acid or formic acid), and an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase is crucial for ensuring that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carboxyl group are strong chromophores. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. While specific validated methods for this exact compound are proprietary, a typical method would be based on established procedures for hydroxybenzoic and fluorinated benzoic acids. upb.roust.eduresearchgate.netlongdom.org

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterTypical Condition
Stationary Phase (Column)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% Phosphoric Acid), Gradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at ~230 nm or Diode Array Detector (DAD)
Column Temperature25-35 °C
Injection Volume10 µL

Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups, direct analysis is challenging. These polar functional groups can lead to poor peak shape and strong adsorption on the column. Therefore, derivatization is typically a necessary step before GC analysis. The hydroxyl and carboxyl groups are converted into less polar, more volatile esters or silyl (B83357) ethers. For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. nih.gov Following derivatization, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-1) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying fractions from column chromatography, and checking sample purity against a reference standard. For this compound, silica (B1680970) gel plates are used as the stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid). researchgate.netsigmaaldrich.com The ratio of these solvents is adjusted to achieve optimal separation. Visualization of the spots is accomplished under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. researchgate.net Staining with reagents like iodine vapor can also be used. sigmaaldrich.com

The molecule this compound is achiral; it does not possess a stereocenter and therefore does not exist as enantiomers. As a result, analytical techniques for chiral separation to determine enantiomeric purity are not applicable to this compound itself. Such techniques are only relevant for chiral molecules, which are non-superimposable mirror images of each other. wvu.edunih.gov

Electrochemical Analysis and Redox Behavior Studies

As of the current body of scientific literature, specific studies detailing the electrochemical analysis or redox behavior of this compound are not widely available. Research on the electrochemical properties of structurally related compounds, such as other hydroxylated benzoic acids, suggests that the phenolic hydroxyl group could be susceptible to electrochemical oxidation. However, the presence of the strongly electron-withdrawing trifluoromethyl group would likely influence the oxidation potential, making it higher (more difficult to oxidize) compared to non-fluorinated analogues. Detailed studies using techniques like cyclic voltammetry would be required to determine the specific redox potentials and reaction mechanisms for this compound.

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric quantification, specifically UV-Vis spectrophotometry, is a viable method for determining the concentration of this compound in solution. The compound possesses a benzene (B151609) ring with auxochromic (hydroxyl) and chromophoric (carboxyl and trifluoromethyl) groups, which results in significant UV absorbance. Studies on trifluoromethyl benzoic acid isomers show distinct absorption spectra, typically with a maximum absorbance (λmax) in the range of 215-240 nm. nih.gov A spectrophotometric method would involve preparing a calibration curve of absorbance versus concentration using a pure standard. This method is simple and rapid but can be prone to interference from other UV-absorbing compounds in the sample matrix. researchgate.net

There is currently no specific spectrofluorometric method reported in the literature for the quantification of this compound. While some phenolic compounds exhibit native fluorescence, it is not a guaranteed property. For a spectrofluorometric method to be developed, the compound would either need to be naturally fluorescent or be derivatized with a fluorophore. Without this intrinsic property or a specific derivatization protocol, this method is not currently applied for its analysis.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

While the fundamental reactivity of the hydroxyl and carboxylic acid groups, such as etherification, esterification, and reduction, has been utilized in synthetic chemistry, the full reactive potential of 5-Hydroxy-2-(trifluoromethyl)benzoic acid remains largely untapped. guidechem.com Future research will likely focus on the nuanced interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups. This electronic push-pull dynamic could be exploited to achieve novel and unprecedented chemical transformations.

Areas ripe for exploration include:

Site-Selective Functionalization: Developing methodologies for selective reactions at the aromatic ring's C-H bonds, guided by the existing substituents. This could lead to the efficient synthesis of complex, polysubstituted benzene (B151609) derivatives.

Metal-Catalyzed Cross-Coupling: Investigating the use of the hydroxyl group, potentially converted to a triflate or nonaflate, as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Novel Cyclization Strategies: Designing intramolecular reactions that leverage the existing functional groups to construct novel heterocyclic or macrocyclic architectures.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques to unlock new reaction pathways, potentially leading to transformations that are inaccessible through traditional thermal methods.

A derivative, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid, has been shown to undergo metabolic transformations including glucuronidation and conjugation with amino acids, highlighting the biological reactivity of its functional groups. nih.gov This suggests that the parent compound's core structure is amenable to a variety of conjugation chemistries that could be explored synthetically.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound provides an excellent scaffold for such endeavors. nih.gov These computational tools can dramatically accelerate the design-make-test-analyze cycle of discovery. nih.gov

Future applications in this domain include:

De Novo Design: Employing generative AI models to design novel derivatives of this compound with optimized properties for specific applications, such as targeted biological activity or advanced material characteristics.

Predictive Modeling: Using ML algorithms to accurately predict physicochemical properties, reactivity, and potential toxicity for virtual libraries of related compounds, thus prioritizing synthetic efforts.

Computer-Aided Synthesis Planning (CASP): Utilizing sophisticated software, such as that being developed by the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, to devise the most efficient and robust synthetic routes to the target compound and its analogues. nih.gov

Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms to enable the high-throughput synthesis and screening of new derivatives, facilitating rapid discovery and optimization. nih.gov

While these approaches are still emerging, their application could significantly reduce the time and resources required to explore the chemical space around this versatile building block. nih.gov

Sustainable Synthesis and Biocatalysis for this compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on sustainability and the use of enzymatic processes. Future research will likely target greener routes to this compound and its derivatives.

Key research avenues include:

Bio-based Feedstocks: Investigating the potential use of lignin-based benzoic acid derivatives as sustainable starting materials. rsc.org While challenging, this approach aligns with the broader goal of transitioning from petrochemical to renewable resources.

Biocatalytic Hydroxylation: A pivotal research direction is the use of enzymes for the regioselective hydroxylation of precursors like 2-(trifluoromethyl)benzoic acid. Engineered oxygenating biocatalysts, such as cytochrome P450 monooxygenases, have shown success in hydroxylating various drug molecules and aromatic compounds, offering a template for developing a specific biocatalyst for this transformation. nih.gov

Enzymatic Derivatization: Utilizing enzymes like lipases or transaminases for the selective modification of the parent compound, mirroring biological metabolic pathways to create new derivatives under mild, aqueous conditions. nih.govresearchgate.net

The development of whole-cell biocatalysts or purified enzyme systems could lead to highly efficient and environmentally benign production processes, minimizing waste and avoiding harsh chemical reagents. rsc.org

Potential Biocatalytic Reaction Enzyme Class Precursor/Substrate Potential Product
Regioselective HydroxylationCytochrome P450 Monooxygenases2-(Trifluoromethyl)benzoic acidThis compound
EsterificationLipasesThis compound & AlcoholEster Derivative
AmidationTransaminases / AmidasesThis compound & AmineAmide Derivative
Oxidation of Side ChainsOxidasesA suitable pre-functionalized precursorThis compound

Advanced Materials Science Applications and Nanotechnology Integration (conceptual research)

The unique combination of a rigid aromatic core, hydrogen-bonding groups, and a lipophilic trifluoromethyl group makes this compound an intriguing candidate for advanced materials. While direct research on this specific isomer is limited, conceptual applications can be extrapolated from related compounds.

For instance, the isomeric 4-Hydroxy-2-(trifluoromethyl)benzoic acid is a known building block for:

Liquid Crystals: It is used in the synthesis of smectic C liquid crystals. ossila.com

Specialty Polymers: Polyesters incorporating this moiety can self-assemble into spherulite crystals, which are used to fabricate optical vortex beam generators. ossila.com

By analogy, future conceptual research on the 5-hydroxy isomer could explore:

Fluorinated Polymers: Incorporation into polyesters, polyamides, or polyimides to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups provide ideal coordination sites for metal ions, potentially forming porous MOFs for gas storage, separation, or catalysis.

Functional Surfaces and Nanoparticles: Using the compound to modify surfaces or create functionalized nanoparticles, where the trifluoromethyl group can be used to tune surface energy and hydrophobicity.

Conceptual Application Area Role of this compound Key Functional Groups
Liquid CrystalsCore structural unit to induce specific mesophases.Aromatic Ring, -COOH, -OH
High-Performance PolymersMonomer to enhance thermal stability and optical properties.All functional groups
Metal-Organic Frameworks (MOFs)Organic linker to connect metal nodes.-COOH, -OH
NanotechnologySurface modifying agent or nanoparticle component.-CF₃, -COOH

Interdisciplinary Research Collaborations and Knowledge Exchange

Advancing the science of this compound will necessitate a highly collaborative and interdisciplinary approach. The complexity of the research avenues described requires the convergence of expertise from diverse fields.

Chemists and Computer Scientists: Collaboration is essential for developing and applying AI/ML tools for molecular design and synthesis planning. nih.gov

Organic Chemists and Biochemists/Enzymologists: This partnership is crucial for the development of sustainable biocatalytic routes, involving enzyme discovery, protein engineering, and process optimization. nih.gov

Materials Scientists and Physicists: The design and characterization of novel polymers, liquid crystals, or MOFs based on this compound will require close collaboration between those who synthesize the materials and those who study their physical and optical properties. ossila.com

Fostering platforms for knowledge exchange, such as joint research projects, consortia, and international conferences, will be paramount to unlocking the full potential of this versatile chemical compound and translating fundamental discoveries into practical applications.

Q & A

Q. How do researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer : Conduct meta-analyses focusing on assay conditions (e.g., cell line variability, serum concentration). Reproduce key studies with standardized protocols (e.g., MTT assay for cytotoxicity). Cross-validate using orthogonal methods (e.g., Western blot for protein expression) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-(trifluoromethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.